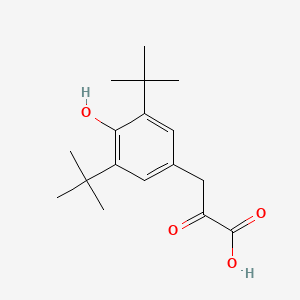

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid

Description

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid is a synthetic phenolic antioxidant characterized by a 3,5-di-tert-butyl-4-hydroxyphenyl group attached to a 2-oxopropanoic acid backbone. Its presence in human blood underscores its role in the exposome, reflecting environmental or occupational exposure .

Properties

Molecular Formula |

C17H24O4 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C17H24O4/c1-16(2,3)11-7-10(9-13(18)15(20)21)8-12(14(11)19)17(4,5)6/h7-8,19H,9H2,1-6H3,(H,20,21) |

InChI Key |

YDRMBNYVACWWBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Michael Addition and H-1,5 Hydride Migration Route

A prominent and well-documented method for synthesizing derivatives related to 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid involves a Michael addition reaction followed by a hydride shift (H-1,5 migration). This method is detailed in Chinese patent CN103664612A, which describes the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a key intermediate closely related to the target compound.

Reaction Scheme and Principle

- Starting Materials: 2,6-Di-tert-butylphenol and methyl acrylate.

- Catalyst: Sodium methanolate (an inorganic base).

- Reaction Steps:

- Michael Addition: The phenol undergoes Michael addition with methyl acrylate under base catalysis.

- H-1,5 Hydride Migration: This rearrangement yields methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

- Post-Reaction Processing: Neutralization with acetic acid, recrystallization, and isolation.

Detailed Experimental Conditions

| Step | Conditions | Details |

|---|---|---|

| Drying | Oven dry flask, vacuum 4-6.6 kPa, 80-90 °C | Remove moisture and air |

| Initial heating | Warm to 70 °C under nitrogen atmosphere | Prepare reaction environment |

| Catalyst addition | Sodium methanolate 0.1-0.2 parts | Base catalyst for Michael addition |

| Reaction temperature | Slowly warm to 120 °C | Evaporate methyl alcohol formed |

| Addition of methyl acrylate | Dropwise over 1.5 hours at 60-75 °C | Control exotherm, maintain below 80 °C |

| Incubation | 2-3 hours at 80-85 °C | Ensure completion of Michael addition |

| Final heating | 1-1.5 hours at 120 °C | Complete reaction and rearrangement |

| Neutralization | Add 97% acetic acid to pH 5-6 | Stop reaction, neutralize base |

| Recrystallization | Hot melt reflux in 85% alcohol, cool to 0 °C | Purify product by crystallization |

Yields and Purity

- Yield: Approximately 79.9%

- Purity: 98.55% (by content analysis)

- Melting Point: 62-64 °C

Summary Table of Representative Experimental Runs

| Embodiment | 2,6-Di-tert-butylphenol (g) | Sodium Methanolate (g) | Methyl Acrylate (g) | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | 206.32 | 5.4 | 43.05 | 79.9 | 98.55 | 62-64 |

| 2 | 185.69 | 4.86 | 38.75 | Not stated | Not stated | Not stated |

Comprehensive Research Findings and Notes

- The Michael addition followed by H-1,5 hydride migration is a direct, efficient, and scalable route, using readily available and inexpensive starting materials.

- The use of sodium methanolate as a base catalyst is critical for promoting the Michael addition and subsequent rearrangement.

- Controlling temperature during the addition of methyl acrylate is essential to prevent side reactions and ensure high yield.

- The neutralization step with acetic acid and recrystallization from alcohol solvents ensures high purity of the final compound.

- The described synthetic method avoids complex multi-step sequences, making it industrially attractive.

- The patent CN103664612A is the primary authoritative source detailing this synthesis, with experimental data supporting reproducibility and scalability.

- Other methods, such as transesterification, are more relevant for derivative compounds but provide context for the chemical versatility of the intermediates.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Raw Materials | 2,6-Di-tert-butylphenol, methyl acrylate |

| Catalyst | Sodium methanolate |

| Reaction Type | Michael addition, H-1,5 hydride migration |

| Temperature Range | 60 °C to 120 °C |

| Atmosphere | Nitrogen, vacuum drying |

| Neutralization Agent | 97% Acetic acid |

| Purification | Recrystallization from 85% alcohol |

| Yield | ~80% |

| Purity | >98% |

| Melting Point | 62-64 °C |

Chemical Reactions Analysis

Michael Addition and H-1,5 Migration

The primary synthetic route involves a Michael addition followed by a H-1,5 migration to form the target compound. Starting with 2,6-di-tert-butylphenol and methyl acrylate, the reaction proceeds under catalytic sodium methanolate. Key steps include:

-

Vacuum pretreatment : Removal of air/moisture under 4–6.6 kPa, followed by nitrogen purging .

-

Catalyst addition : Sodium methanolate (0.1–0.2 parts per 1.0–2.0 parts of phenol) at 70°C .

-

Methyl acrylate addition : Slow dripping over 1.5 hours at 60–75°C, then incubation at 80–85°C for 2–3 hours .

-

H-1,5 migration : Heating to 120°C for 1–1.5 hours to stabilize the product .

Table 1: Reaction Conditions for Synthesis

| Parameter | Details |

|---|---|

| Temperature | 60–120°C (controlled) |

| Catalyst | Sodium methanolate |

| Reagents | Methyl acrylate (0.5–1.0 parts per phenol) |

| Solvent | Methanol (evaporated during reaction) |

Ester Exchange with Pentaerythritol

A secondary method involves ester exchange to form derivatives like tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. Key steps include:

-

Reaction mixture : Methyl ester of the target compound, pentaerythritol, and dibutyltin oxide catalyst in toluene .

-

Thermal conditions : Heating to 170–175°C for methanol/toluene distillation .

-

Purification : Recrystallization from methanol/ethanol to yield high-purity products .

Table 2: Ester Exchange Reagents

| Component | Quantity (Example) |

|---|---|

| Methyl ester | 418 g |

| Pentaerythritol | 44.2 g |

| Catalyst | 2.0 g dibutyltin oxide |

| Solvent | 300 g toluene |

H-1,5 Migration

The H-1,5 migration stabilizes the product by relocating a proton from a β-carbon to the α-position, forming a conjugated system. This step is critical for achieving the correct aromatic substitution pattern .

Ester Hydrolysis

The compound undergoes ester hydrolysis under acidic or basic conditions to yield 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid), a key metabolite in biological systems .

Amide Formation

2,2'-Oxamidobis[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (CAS 70331-94-1) is synthesized via amidation of the acid group. This involves reacting the carboxylic acid with an amine or hydrazine derivative, though specific reaction conditions are not detailed in the provided sources .

Scientific Research Applications

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

Biology: Studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.

Mechanism of Action

The antioxidant activity of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation. This compound targets oxidative pathways and helps in stabilizing free radicals, thereby preventing oxidative damage.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Structural and Functional Differences

Backbone Modifications: The target compound’s 2-oxopropanoic acid group enhances acidity and reactivity compared to Fenozan acid’s propanoic acid . This may influence its antioxidant mechanism or metabolic stability.

Bioactivity: Fenozan acid’s anticancer activity (IC₅₀: 2–6 µM) is attributed to its free carboxylic acid group, which may facilitate cellular uptake . Acrylamide derivatives with cyano groups (e.g., compounds C8 and C17) inhibit both COX and 5-LOX enzymes, suggesting broader anti-inflammatory applications compared to single-target drugs . (E)-2-(3,5-Di-tert-butyl-4-hydroxybenzylidene)succinic acid shows superior molecular properties (e.g., LogP, polar surface area) to commercial anti-inflammatory drugs like darbufelone, enhancing its drug-likeness .

Metabolism and Biomarker Potential: Fenozan acid is excreted in urine, making it a non-invasive biomarker for monitoring synthetic antioxidant exposure . In contrast, esterified analogs (e.g., methyl propionate) may undergo hydrolysis, complicating biomarker detection .

Pharmacokinetic and Toxicity Profiles

- ADME Properties : Acrylamide derivatives demonstrate favorable absorption, distribution, metabolism, and excretion (ADME) profiles with minimal hepatotoxicity .

- Toxicity: Fenozan acid and related propanoic acids show low acute toxicity in rodent studies, whereas esterified derivatives may require metabolic activation for efficacy .

Biological Activity

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid (commonly referred to as a phenolic antioxidant) is a synthetic compound recognized for its significant biological activity, primarily attributed to its antioxidant properties . This compound's unique structure, featuring bulky tert-butyl groups and a phenolic hydroxyl group, enhances its stability and effectiveness in various applications, particularly in preventing oxidative stress.

- Molecular Formula : C15H22O4

- Molecular Weight : 292.4 g/mol

- Structure : The compound consists of a phenolic group that donates hydrogen atoms to neutralize free radicals, thus mitigating oxidative damage in biological systems.

The antioxidant activity of this compound is primarily due to its ability to:

- Donate Hydrogen Atoms : The phenolic hydroxyl group donates hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Stabilize Free Radicals : It effectively interacts with reactive oxygen species (ROS), thereby reducing oxidative stress which is linked to various diseases including cancer and cardiovascular disorders .

Biological Applications

The compound has been studied for its potential applications in several fields:

- Food Industry : Used as a preservative due to its ability to prevent lipid peroxidation in food products.

- Pharmaceuticals : Investigated for protective effects against oxidative damage in various disease models.

- Polymer Industry : Serves as an antioxidant stabilizer in plastics, enhancing thermal stability during processing .

Antioxidant Efficacy

A study demonstrated that the compound significantly reduced oxidative stress markers in vitro and in vivo, showcasing its potential as a therapeutic agent against oxidative damage.

Case Studies

- Rat Metabolism Study :

- Comparative Analysis with Other Antioxidants :

Comparative Table of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | C15H22O3 | Lacks the oxo group; used similarly as an antioxidant. |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | C29H50O3 | Long-chain ester derivative; enhances solubility in non-polar solvents. |

| 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid | C15H22O4 | Variation in hydroxy position; may exhibit different biological activities. |

Q & A

Q. What are the recommended synthetic pathways and purification methods for 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid?

The synthesis typically involves coupling reactions using tert-butylphenol derivatives and α-keto acid precursors. Key steps include:

- Reagent Optimization : Use of 4-methylmorpholine and benzotriazole-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF) for efficient esterification .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Analytical validation via HPLC with UV detection at 254 nm is critical .

Q. How is structural confirmation performed for this compound?

- Spectroscopic Techniques :

- 1H/13C NMR : Characteristic peaks include a singlet for tert-butyl groups (δ 1.4 ppm), phenolic -OH (δ 5.2 ppm), and α-keto carbonyl (δ 175-180 ppm) .

- Mass Spectrometry (MS) : ESI-MS in negative mode typically shows [M-H]⁻ at m/z 277.3, with fragmentation patterns confirming the propanoic acid backbone .

- Elemental Analysis : Matches theoretical C (73.34%), H (9.41%), and O (17.25%) .

Q. What is the proposed antioxidant mechanism of action?

The compound acts as a radical scavenger via:

- Phenolic -OH Donation : The 4-hydroxyphenyl group donates hydrogen atoms to neutralize free radicals (e.g., DPPH, ABTS⁺), forming stable resonance-stabilized phenoxyl radicals .

- Synergistic Effects : Enhanced activity in lipid peroxidation assays (e.g., TBARS method) when combined with tocopherols, attributed to regeneration of oxidized intermediates .

Advanced Research Questions

Q. How to design experiments to assess thermal and oxidative stability in polymer matrices?

- Accelerated Aging Studies :

- Statistical Design : Use a split-plot factorial design with replicates to account for batch variability .

Q. How to resolve contradictions in reported antioxidant efficacy across studies?

- Methodological Variability :

- In vitro vs. In vivo : Discrepancies arise from bioavailability differences; the compound’s high logP (~3.5) limits aqueous solubility but enhances lipid membrane penetration .

- Assay Interference : Address false positives in colorimetric assays (e.g., Folin-Ciocalteu) by validating results with HPLC-based quantification .

Q. What pharmacokinetic models are applicable for predicting tissue distribution?

- Compartmental Modeling :

- Parameters : Use plasma concentration-time data from rodent studies to estimate volume of distribution (Vd ≈ 1.2 L/kg) and clearance (CL ≈ 0.8 L/h/kg) .

- Tissue Penetration : Apply physiologically based pharmacokinetic (PBPK) models incorporating logD (2.1) and protein binding (>90%) to predict accumulation in adipose tissue .

Q. How to evaluate environmental persistence and degradation pathways?

- Fate Studies :

- Hydrolysis : Test at pH 4, 7, and 9 (50°C, 7 days); LC-MS/MS identifies breakdown products like 3,5-di-tert-butyl-4-hydroxybenzoic acid .

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; observe ~40% degradation over 24 hours via radical-mediated cleavage .

Q. What strategies optimize synergistic effects with other antioxidants?

- Isobolographic Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.